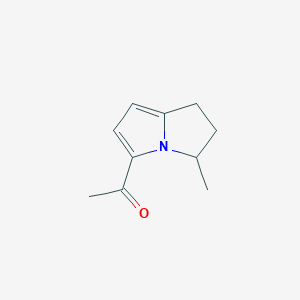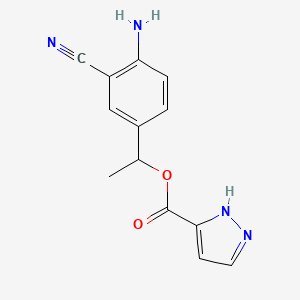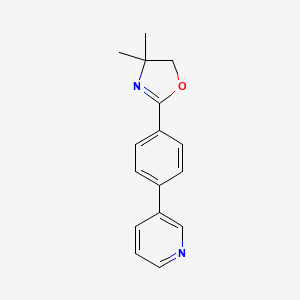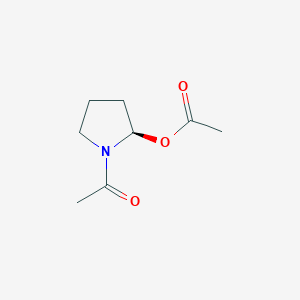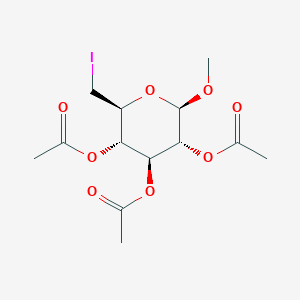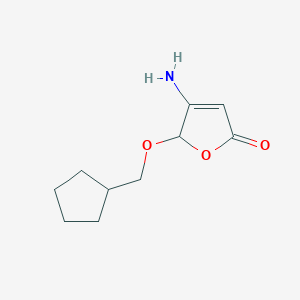
(4S,4'S)-2,2'-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and two dihydrooxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The dihydrooxazole rings can be synthesized separately and then attached to the pyridine ring through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The trifluoromethyl group and dihydrooxazole rings can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
科学研究应用
Chemistry
In chemistry, (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl and dihydrooxazole groups on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance. It can also be used as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and dihydrooxazole rings may play a role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl groups and dihydrooxazole rings. Examples include:
- 2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-methyl-4,5-dihydrooxazole)
- 2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
What sets (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) apart is its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, while the dihydrooxazole rings contribute to its overall reactivity and potential for forming hydrogen bonds.
属性
分子式 |
C18H22F3N3O2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H22F3N3O2/c1-9(2)14-7-25-16(23-14)12-5-11(18(19,20)21)6-13(22-12)17-24-15(8-26-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3/t14-,15-/m1/s1 |
InChI 键 |
GFSOVAFKSIVRFG-HUUCEWRRSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)C(F)(F)F |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



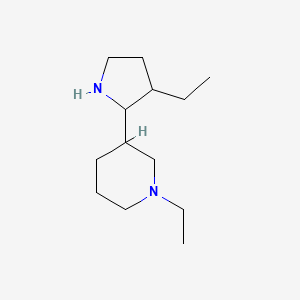

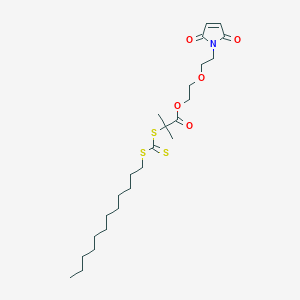


![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
